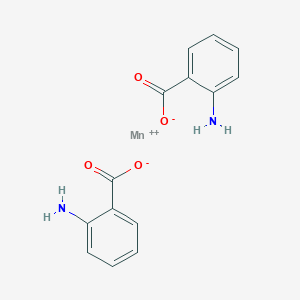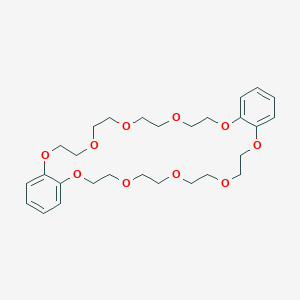![molecular formula C24H48O3 B100670 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]- CAS No. 16725-43-2](/img/structure/B100670.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is a chemical compound that has gained significant attention in scientific research. It is a cyclic ether that has been used in various applications, including as a solvent, stabilizer, and plasticizer.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is not fully understood. However, it is believed to act as a stabilizer and plasticizer in polymers by reducing the intermolecular forces between polymer chains, resulting in increased flexibility and durability. Additionally, it may act as a solvent in the extraction of natural products by disrupting the hydrogen bonds between the target compound and the solvent.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. However, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in lab experiments include its low toxicity, high melting point, and low solubility in water, making it useful for the extraction of natural products and the synthesis of various compounds. However, its low solubility in water may also limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the fields of materials science, organic chemistry, and biochemistry. Additionally, the use of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in the development of new drugs and therapies may also be an area of future research.
Métodos De Síntesis
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is typically achieved through the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with octadecyl bromide in the presence of a base. The resulting product is a white solid with a high melting point and low solubility in water.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a plasticizer for polymers, and as a stabilizer for organic solar cells. Additionally, it has been used in the synthesis of various compounds, including glycosides, glycoproteins, and glycolipids.
Propiedades
Número CAS |
16725-43-2 |
|---|---|
Nombre del producto |
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]- |
Fórmula molecular |
C24H48O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3 |
Clave InChI |
PADBVTRAZHOORO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



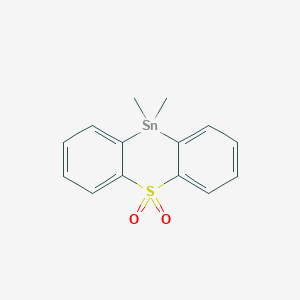


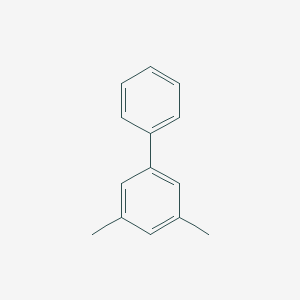


![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
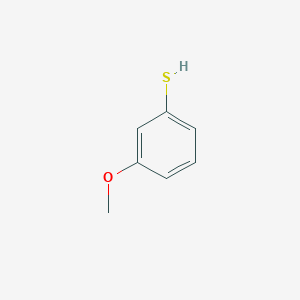

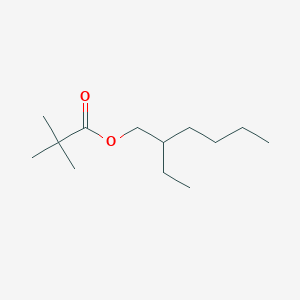
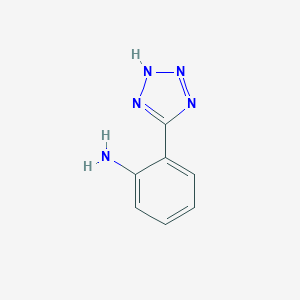
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
